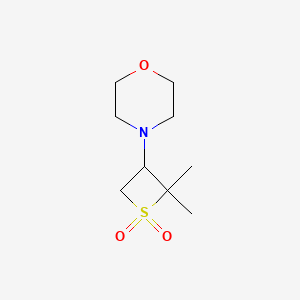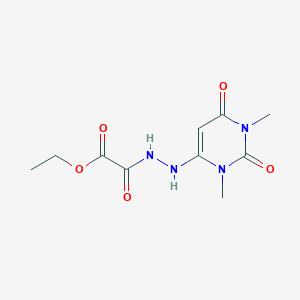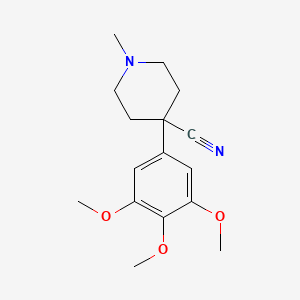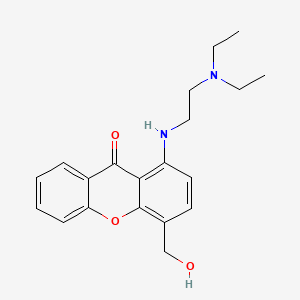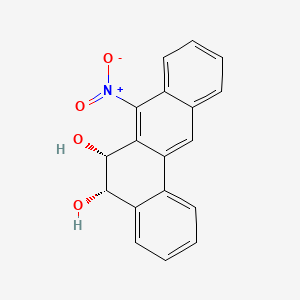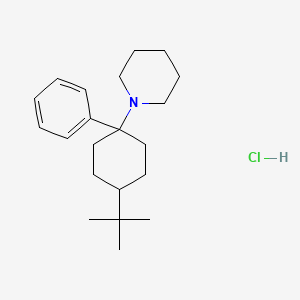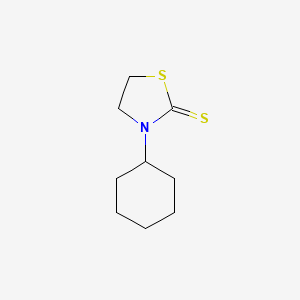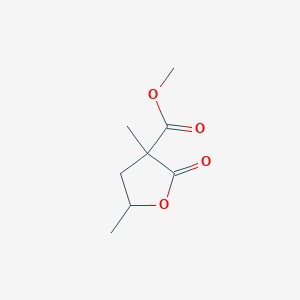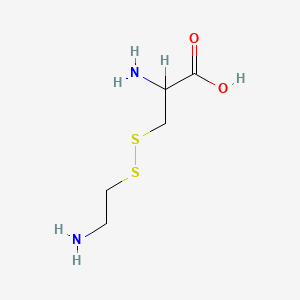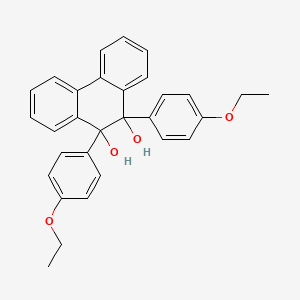
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol is an organic compound that belongs to the family of phenanthrene derivatives This compound is characterized by the presence of two ethoxyphenyl groups attached to the phenanthrene core, along with two hydroxyl groups at the 9 and 10 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9,10-dibromoanthracene with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 9,10-anthraquinone derivatives.
Reduction: Formation of 9,10-dihydro derivatives.
Substitution: Formation of various substituted phenanthrene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target molecules, while the phenanthrene core can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
- 9,10-Bis(4-nitrophenyl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol exhibits unique photophysical properties, such as high quantum yields and blue emissions, making it particularly valuable for applications in OLEDs and other optoelectronic devices .
Propriétés
Numéro CAS |
7249-27-6 |
|---|---|
Formule moléculaire |
C30H28O4 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
9,10-bis(4-ethoxyphenyl)phenanthrene-9,10-diol |
InChI |
InChI=1S/C30H28O4/c1-3-33-23-17-13-21(14-18-23)29(31)27-11-7-5-9-25(27)26-10-6-8-12-28(26)30(29,32)22-15-19-24(20-16-22)34-4-2/h5-20,31-32H,3-4H2,1-2H3 |
Clé InChI |
BWBGCCNQWGQCPW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4C2(C5=CC=C(C=C5)OCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


